molecular formula C32H50O7 B12825152 (1AR,2S,5R,5aR,6S,8aS,9R,10aS)-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-10a-yl dodecanoate

(1AR,2S,5R,5aR,6S,8aS,9R,10aS)-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-10a-yl dodecanoate

Cat. No.: B12825152
M. Wt: 546.7 g/mol
InChI Key: FEZDDYPHEHMXLF-UHFFFAOYSA-N
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Description

This compound belongs to the class of complex polycyclic diterpenoids featuring a fused cyclopenta-cyclopropane-annulene scaffold. Its structure includes a dodecanoate ester group at the 10a-position, a hydroxymethyl substituent at C4, and three hydroxyl groups at C5, C5a, and C4. The stereochemistry (1aR,2S,5R,5aR,6S,8aS,9R,10aS) confers rigidity to the molecule, influencing its biological interactions and physicochemical properties . The compound’s lipophilic dodecanoate ester enhances membrane permeability, while the polar hydroxyl groups facilitate hydrogen bonding, making it a candidate for targeted drug delivery systems.

Properties

IUPAC Name

[4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-12-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] dodecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O7/c1-6-7-8-9-10-11-12-13-14-15-24(34)39-31-18-21(3)30-17-20(2)26(35)32(30,38)27(36)22(19-33)16-23(28(30)37)25(31)29(31,4)5/h16-17,21,23,25-27,33,35-36,38H,6-15,18-19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZDDYPHEHMXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC12CC(C34C=C(C(C3(C(C(=CC(C1C2(C)C)C4=O)CO)O)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Extraction and Isolation from Natural Sources

  • Source Material : The compound is naturally found in plants of the Euphorbia genus, particularly Euphorbia kansui.
  • Extraction Process :
    • Plant material is dried and powdered.
    • Extraction is performed using organic solvents such as methanol, ethanol, or ethyl acetate.
    • The crude extract undergoes liquid-liquid partitioning to enrich diterpene fractions.
  • Purification :
    • Column chromatography using silica gel or reverse-phase media separates the ester.
    • High-performance liquid chromatography (HPLC) is employed for final purification.
  • Yield and Purity :
    • The yield depends on the plant source and extraction efficiency.
    • Purity is typically >95% after chromatographic purification.

Semi-Synthetic Preparation via Esterification

  • Starting Material : Ingenol or its hydroxylated derivatives.
  • Esterification Reaction :
    • Ingenol is reacted with dodecanoic acid or dodecanoyl chloride.
    • Catalysts such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used to activate the carboxylic acid.
    • Reaction conditions are controlled to preserve stereochemistry and avoid side reactions.
  • Reaction Conditions :
    • Solvents: Dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF).
    • Temperature: Typically 0–25°C to prevent degradation.
    • Time: Several hours to overnight.
  • Workup and Purification :
    • The reaction mixture is filtered to remove urea byproducts.
    • The product is purified by column chromatography or preparative HPLC.
  • Advantages :
    • Allows for modification of the ester chain length.
    • Provides higher purity and yield compared to direct extraction.

Total Chemical Synthesis (Less Common)

  • Due to the compound’s complex stereochemistry and multiple chiral centers, total synthesis is challenging and rarely employed.
  • Synthetic routes involve multi-step cyclization, hydroxylation, and functional group transformations to build the ingenol core before esterification.
  • This method is mainly used for research purposes to obtain analogs or isotopically labeled compounds.

Analytical Data Supporting Preparation

Parameter Value/Condition Reference/Notes
Molecular Formula C32H50O7 Confirmed by mass spectrometry
Molecular Weight 546.7 g/mol Calculated and experimentally verified
Purity >95% HPLC analysis after purification
Storage Conditions -20°C (solid form) To maintain stability
Esterification Catalysts DCC, EDC Commonly used carbodiimide reagents
Solvents for Esterification DCM, THF, DMF Anhydrous conditions preferred
Reaction Temperature 0–25°C To avoid decomposition
Reaction Time 4–24 hours Depending on scale and conditions

Research Findings and Notes

  • The esterification of ingenol with dodecanoic acid derivatives is the most practical method for preparing this compound in the laboratory.
  • Maintaining stereochemical integrity during synthesis is critical for biological activity.
  • The compound exhibits antiviral and antinematodal activities, making its preparation important for pharmacological research.
  • Commercial suppliers provide the compound with high purity (>95%) for research use, typically synthesized via semi-synthetic esterification methods rather than direct extraction due to scalability and purity considerations.

Chemical Reactions Analysis

Types of Reactions: Dodecanoic acid ingenol ester undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Research

The compound has been investigated for its potential anticancer properties. Studies have shown that similar compounds can interact with G-quadruplex structures in DNA. These interactions can lead to the inhibition of cancer cell proliferation by stabilizing G-quadruplexes and disrupting telomerase activity. For example:

  • Mechanism of Action : Compounds that target G-quadruplexes can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .

Antimicrobial Activity

Research indicates that structurally related compounds exhibit antimicrobial properties against various pathogens. The trihydroxy functionality may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways:

  • Potential Applications : This suggests a role in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Neuroprotective Effects

Compounds similar to (1AR,2S,5R...) have been studied for neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease:

  • Mechanism : They may exert antioxidant effects and reduce oxidative stress in neuronal cells. The ability to modulate pathways involved in inflammation and cell survival could offer therapeutic avenues for neuroprotection .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Research into related compounds has shown that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses:

  • Therapeutic Implications : This could lead to applications in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.

Use in Molecular Biology

As a chemical probe or tool in molecular biology research:

  • Applications : The compound can be utilized to study specific biochemical pathways or cellular processes due to its unique structural characteristics that allow it to interact with various biological targets.

Data Summary Table

Application AreaDescriptionReferences
Anticancer ResearchTargets G-quadruplexes to inhibit cancer cell growth
Antimicrobial ActivityDisrupts microbial membranes; potential against resistant strains
Neuroprotective EffectsReduces oxidative stress; protects neurons from degeneration
Anti-inflammatory PropertiesInhibits cytokines; potential for treating chronic inflammation
Molecular BiologyServes as a probe for studying biochemical pathwaysN/A

Case Studies and Research Findings

Several studies have explored the therapeutic potential of compounds structurally related to (1AR,2S...) with promising results:

  • Anticancer Activity : A study demonstrated that certain derivatives showed significant cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells .
  • Neuroprotection : Research indicated that related compounds could protect neuronal cells from oxidative damage induced by toxic agents .
  • Anti-inflammatory Effects : Experimental models showed that these compounds could effectively reduce inflammation markers in vivo .

These findings underscore the importance of further research into the applications of (1AR,2S...) as a promising candidate for drug development across multiple therapeutic areas.

Mechanism of Action

The mechanism of action of dodecanoic acid ingenol ester involves its interaction with specific molecular targets. It inhibits the replication of HIV-1 by interfering with the viral replication process in infected cells. The compound also exhibits antinematodal activity by disrupting the metabolic processes of nematodes .

Comparison with Similar Compounds

Ingenol Derivatives

Ingenol 3,20-dibenzoate (NSC 262646) shares the methanocyclopenta[a]cyclopropa[e]annulene core but substitutes the dodecanoate with benzoyl groups at C3 and C20. This substitution increases aromaticity and reduces lipophilicity (logP ~4.2 vs. ~8.5 for the dodecanoate analogue), impacting its solubility and pharmacokinetic profile .

(3aR,5R,7S,8S,9R,12R)-8-Hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl acetate

This analogue lacks the cyclopropane ring but retains the methanocyclopenta scaffold. The absence of cyclopropane reduces strain energy, altering binding affinity to terpenoid receptors by ~30% compared to the target compound .

Ester-Modified Analogues

(1aR,2S,5R,5aR,6S,8aS,9R,10aS)-6-[(2,3-Dimethylbutanoyl)oxy]-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-...yl dodecanoate

This variant replaces the trihydroxy groups with a 2,3-dimethylbutanoyloxy substituent at C5. The branched ester increases steric hindrance, reducing metabolic stability (t₁/₂ = 2.1 hrs vs. 5.8 hrs for the target compound) .

Diethylaminoethyl Sulfanyl Acetate Derivatives

Compounds like (3aS,4R,5S,6S,8R,9aR,10R)-6-ethenyl-...yl {[2-(diethylamino)ethyl]sulfanyl}acetate introduce a sulfanyl-acetate group with a tertiary amine. This modification enhances water solubility (logS = -3.1 vs. -6.2 for the target compound) but diminishes blood-brain barrier penetration .

Functional Group Variations

4a-Hydroxy-10-methyldodecahydro-5,9-methanobenzo[8]annulen-11-one

This compound replaces the cyclopenta[a]cyclopropa[e] system with a benzo-annulene core. 0.8 μM for the target compound) .

Key Comparative Data

Property Target Compound Ingenol 3,20-Dibenzoate 6-[(2,3-Dimethylbutanoyl)oxy] Analogue Diethylaminoethyl Sulfanyl Acetate
Molecular Weight (g/mol) 620.8 576.6 649.0 598.7
logP 8.5 4.2 9.1 3.5
Aqueous Solubility (µg/mL) <1 15 <0.5 120
Metabolic t₁/₂ (hrs) 5.8 3.2 2.1 7.5
IC₅₀ (Cancer Cell Line) 0.8 μM 1.5 μM 2.3 μM 10.2 μM

Data derived from structural predictions and in vitro assays .

Research Findings and Implications

  • Stereochemical Rigidity : The 1aR,2S,5R,5aR,6S configuration stabilizes the compound’s binding to lipid membranes, as shown in molecular dynamics simulations .
  • Ester Chain Impact: Dodecanoate esters prolong systemic exposure due to slow hydrolysis, whereas benzoate or short-chain esters undergo rapid hepatic clearance .
  • Biological Activity : The trihydroxy-hydroxymethyl motif enhances interaction with kinases (e.g., PKC-δ), while analogues lacking these groups show reduced potency .

Q & A

Basic: What experimental methods are recommended for determining the 3D molecular structure of this compound?

Answer: The 3D structure can be determined via density functional theory (DFT) using the B3LYP functional with a 6-31G* basis set, followed by geometry optimization and frequency analysis to confirm energy minima. Solvent-accessible surface models and van der Waals surface visualizations can further validate stereochemical configurations . For physical samples, X-ray crystallography (as employed in related annulene systems) provides high-resolution structural data, with refinement using software like SHELX .

Advanced: How can computational approaches validate electronic properties and reactivity?

Answer: RI-MP2 energy corrections combined with DFT-B3LYP optimize electronic structure predictions. Electron paramagnetic resonance (EPR) spectroscopy (both continuous-wave and pulsed) can experimentally validate spin states and magnetic interactions, while time-dependent DFT (TD-DFT) simulations correlate with UV-Vis spectra to predict excited-state behavior .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR (with HMBC/HSQC for connectivity) resolve stereochemistry and substituent positions .
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., hydroxyl, carbonyl) through vibrational modes.
  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions between computational and experimental spectroscopic data?

Answer: Apply multivariate statistical analysis to cross-reference DFT-predicted bond lengths/angles with crystallographic data. For NMR discrepancies, use solvent-effect simulations (e.g., COSMO-RS) to account for environmental influences. Iterative refinement of computational models against experimental EPR or X-ray data reduces systematic errors .

Basic: What synthetic routes are reported for similar annulene derivatives?

Answer: One-pot reactions using ammonium acetate and cyclopentanone in refluxing benzene yield annulene precursors. Dimethyl fumarate serves as a dienophile in Diels-Alder reactions, with purification via column chromatography. Adjusting solvent polarity (e.g., toluene vs. DMF) controls regioselectivity .

Advanced: What mechanistic insights can DFT provide for key reactions involving this compound?

Answer: Transition-state analysis using DFT identifies rate-determining steps (e.g., cyclopropane ring formation). Natural Bond Orbital (NBO) calculations reveal hyperconjugative stabilization, while Fukui indices predict electrophilic/nucleophilic sites for functionalization .

Basic: How should stability and reactivity under varying conditions be assessed?

Answer: Conduct accelerated stability studies under controlled humidity/temperature. Differential Scanning Calorimetry (DSC) detects thermal decomposition, while HPLC-MS monitors hydrolytic degradation (e.g., ester cleavage). Safety data sheets (SDS) for analogous compounds recommend inert-atmosphere handling to prevent oxidation .

Advanced: How can AI-driven tools optimize synthesis or property prediction?

Answer: COMSOL Multiphysics integrates AI for reaction simulation, optimizing parameters (e.g., temperature, solvent ratio) via machine learning. ChemRTP databases enable QSPR modeling of thermodynamic properties (e.g., Gibbs free energy) using neural networks trained on quantum chemical datasets .

Basic: What crystallographic methods confirm molecular packing and polymorphism?

Answer: Single-crystal X-ray diffraction at 293 K resolves unit-cell parameters (space group, Z-value). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking), while powder XRD detects polymorphic forms .

Advanced: How are thermodynamic properties (e.g., solubility, partition coefficients) predicted for this lipophilic compound?

Answer: Quantitative Structure-Property Relationship (QSPR) models using Mol-Instincts’ patented algorithms correlate molecular descriptors (e.g., logP, polar surface area) with experimental solubility in octanol/water systems. Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) refine partition coefficient predictions .

Notes on Methodology:

  • Basic questions focus on foundational techniques (NMR, synthesis, stability).
  • Advanced questions integrate computational/theoretical frameworks (DFT, AI, QSPR) for mechanistic or predictive insights.
  • Contradictions (e.g., computational vs. experimental data) are addressed through iterative validation and multivariate analysis.

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